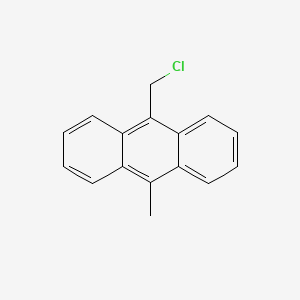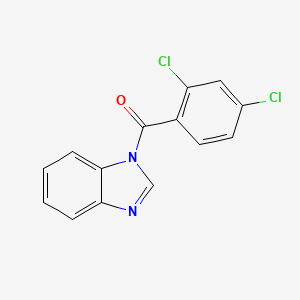
1-(2,4-dichlorobenzoyl)-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-dichlorobenzoyl)-1H-benzimidazole is a member of the class of benzamides obtained by the formal condensation of 1H-benzimidazole and 2,4-dichlorobenzoic acid. It is a member of benzimidazoles, a member of benzamides and a dichlorobenzene. It derives from a 2,4-dichlorobenzoic acid and a 1H-benzimidazole.
Aplicaciones Científicas De Investigación
DNA Topoisomerase I Inhibition
Benzimidazole derivatives, including 1-(2,4-dichlorobenzoyl)-1H-benzimidazole, have been identified as potent inhibitors of type I DNA topoisomerases. These enzymes are crucial for DNA replication and transcription. Inhibiting their function can be significant in controlling the proliferation of cancer cells. A study by Alpan, Gunes, and Topçu (2007) specifically highlights the role of 1H-benzimidazole derivatives in inhibiting mammalian type I DNA topoisomerase activity, suggesting potential applications in cancer research and therapy (Alpan, Gunes, & Topçu, 2007).
Antimicrobial Activity
Göker, Alp, and Yıldız (2005) reported the synthesis of novel benzimidazole derivatives, including 1-(2,4-dichlorobenzoyl)-1H-benzimidazole, and evaluated their antibacterial and antifungal activities. These compounds demonstrated potent antimicrobial properties, suggesting their potential use in developing new antimicrobial agents (Göker, Alp, & Yıldız, 2005).
Anti-tubercular and Antimicrobial Properties
Maste, Jeyarani, Kalekar, and Bhat (2011) explored the synthesis of benzimidazole derivatives for their biological activities, including anti-tubercular and antimicrobial effects. The findings indicate the potential of these compounds, such as 1-(2,4-dichlorobenzoyl)-1H-benzimidazole, in treating infections caused by bacteria, including tuberculosis (Maste, Jeyarani, Kalekar, & Bhat, 2011).
Antifungal Activity
Khabnadideh, Rezaei, Pakshir, Zomorodian, and Ghafari (2012) synthesized benzimidazole derivatives and evaluated their antifungal activities. Their results suggest that these compounds, including 1-(2,4-dichlorobenzoyl)-1H-benzimidazole, could be effective in combating fungal infections (Khabnadideh, Rezaei, Pakshir, Zomorodian, & Ghafari, 2012).
Corrosion Inhibition
Khaled (2003) studied the inhibitive action of benzimidazole derivatives on the corrosion of iron in acidic environments. These compounds, including 1-(2,4-dichlorobenzoyl)-1H-benzimidazole, showed promise as corrosion inhibitors, which could be beneficial in industrial applications (Khaled, 2003).
Propiedades
Nombre del producto |
1-(2,4-dichlorobenzoyl)-1H-benzimidazole |
|---|---|
Fórmula molecular |
C14H8Cl2N2O |
Peso molecular |
291.1 g/mol |
Nombre IUPAC |
benzimidazol-1-yl-(2,4-dichlorophenyl)methanone |
InChI |
InChI=1S/C14H8Cl2N2O/c15-9-5-6-10(11(16)7-9)14(19)18-8-17-12-3-1-2-4-13(12)18/h1-8H |
Clave InChI |
ZNHGFTFTCGPOKM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=CN2C(=O)C3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



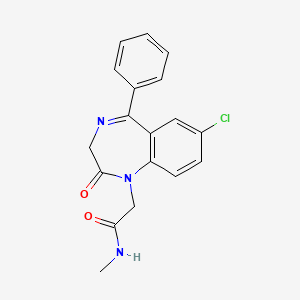
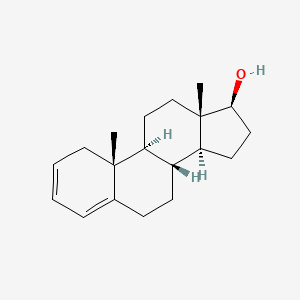
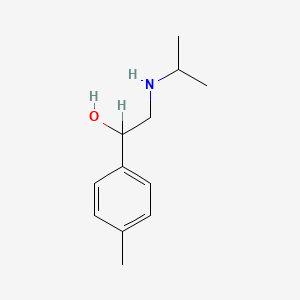
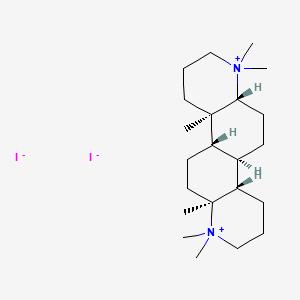
![(2S,3S,4S)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentanoic acid](/img/structure/B1195154.png)
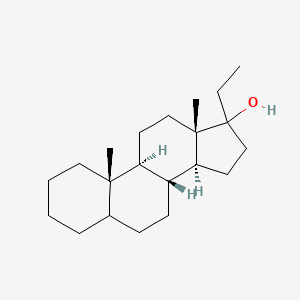
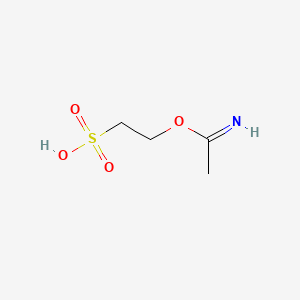
![4-[7-Hydroxy-2-[5-[5-[6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-[1-(5-methoxy-6-methyloxan-2-yl)oxypropyl]oxolan-2-yl]-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-(5-methoxy-6-methyloxan-2-yl)oxy-2-methylpentanoic acid](/img/structure/B1195158.png)
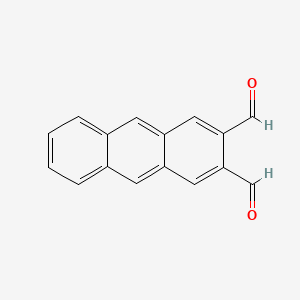
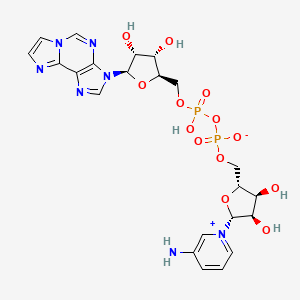
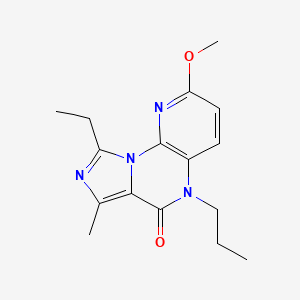
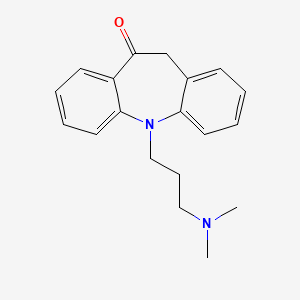
![1-(9,12-Dihydroxy-2,11a-dimethyl-1,2,3,4,7a,8,9,10,11,11a,12,13-dodecahydro-7H-9,11b-epoxy-13a,5a-prop[1]enophenanthro[2,1-f][1,4]oxazepin-14-yl)ethyl 2-ethyl-4-methyl-1H-pyrrole-3-carboxylate](/img/structure/B1195171.png)
